molecular formula C22H18N2O3S B2914304 N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide CAS No. 441291-36-7

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide

Cat. No. B2914304
CAS RN: 441291-36-7
M. Wt: 390.46
InChI Key: QBFBWVDJXNMSDB-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the available resources .

Scientific Research Applications

Antibacterial Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide: and its derivatives have demonstrated potent antibacterial activity against different bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli . Notably, a specific derivative with a 4-fluorophenyl group (referred to as A2) exhibited superior antibacterial efficacy, with minimum inhibitory concentrations (MICs) lower than those of methicillin and vancomycin. These compounds achieve their antibacterial effects by disrupting the GTPase activity and dynamic assembly of FtsZ, ultimately inhibiting bacterial cell division and leading to cell death.

Mechanistic Insights

The action mechanism of these quinolinium derivatives involves targeting FtsZ, a protein essential for bacterial cell division. By interfering with FtsZ’s function, they disrupt the assembly of the bacterial division machinery, rendering the cells unable to divide and proliferate .

Spectroscopic Characterization

The electronic structure of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide has been characterized using density functional theory. Spectroscopic investigations, including infrared and electronic absorption spectra, provide valuable insights into its molecular properties .

Mechanism of Action

Target of Action

Similar compounds with a benzo[d]thiazol structure have shown strong antibacterial activities against different bacteria strains

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it could potentially interact with its targets by forming hydrogen bonds or other types of non-covalent interactions . This could disrupt the normal function of the target proteins or enzymes, leading to the observed biological effects .

Biochemical Pathways

Similar compounds have been shown to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to inhibit bacterial cell division, which could potentially lead to bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the solvent environment has been shown to affect the excited-state intramolecular proton transfer of similar compounds . This suggests that the compound’s activity could potentially be influenced by the polarity and hydrogen bonding capability of its environment .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)9-6-10-19(20)28-22(24)23-21(25)15-11-13-17(14-12-15)27-16-7-4-3-5-8-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFBWVDJXNMSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide

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